Dodecanamide, N,N'-methylenebis-
Description
Chemical Name: Dodecanamide, N,N'-methylenebis- Synonyms: N,N'-Methylenebis(dodecanamide); N,N'-Methylenebis(lauric amide) CAS Registry Number: 5136-45-8 Molecular Formula: C₂₅H₅₀N₂O₂ Molecular Weight: 410.68 g/mol Structural Features: Comprises two dodecanamide (C₁₂ alkyl chain) groups linked via a methylene (-CH₂-) bridge. Applications: Primarily used as a lubricant, surfactant, or stabilizer in polymers and industrial formulations due to its long hydrophobic alkyl chains and amide functionality .
Properties
CAS No. |
5136-45-8 |
|---|---|
Molecular Formula |
C25H50N2O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N-[(dodecanoylamino)methyl]dodecanamide |
InChI |
InChI=1S/C25H50N2O2/c1-3-5-7-9-11-13-15-17-19-21-24(28)26-23-27-25(29)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
ZZJXLPCLJWLLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanamide, N,N’-methylenebis- can be synthesized through a reaction involving lauroyl chloride and diaminomethane dihydrochloride . The process typically involves the following steps:
Reaction Setup: Lauroyl chloride is added to a stirred solution of diaminomethane dihydrochloride in tetrahydrofuran (THF) at 0°C.
Addition of Pyridine: Pyridine is added dropwise to the mixture over 10 minutes at 0°C.
Stirring: The suspension is stirred at room temperature for 12 hours.
Filtration and Washing: The resulting solid is filtered and washed with water.
Drying and Recrystallization: The solid is dried in vacuo and recrystallized from ethanol to obtain the final product.
Industrial Production Methods
Industrial production of Dodecanamide, N,N’-methylenebis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Dodecanamide, N,N’-methylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism by which Dodecanamide, N,N’-methylenebis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide groups in the compound can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
N,N'-Ethylenebis(Lauramide)
N,N-Bis(2-Hydroxyethyl) Dodecanamide (n,n-DDA)
- CAS No.: Not explicitly listed (referenced as "n,n-DDA" in )
- Molecular Formula: C₁₆H₃₃NO₃
- Molecular Weight : 288.25 g/mol
- Structural Difference : Hydroxyethyl (-CH₂CH₂OH) groups replace the methylene bridge.
- Applications : Anti-static agent in textiles and detergents due to its hydrophilic hydroxyethyl groups .
N,N'-Methylenebisacrylamide
- CAS No.: 110-26-9
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
- Structural Difference : Acrylamide groups (CH₂=CH-C(=O)-) instead of dodecanamide.
- Applications : Cross-linker in hydrogels and temperature-sensitive polymers. Reactivity stems from vinyl groups enabling polymerization .
Amides, Tallow, Hydrogenated, N,N'-Methylenebis-
Octadecanamide Derivatives with Aromatic Linkers
- Example : Octadecanamide, N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis- (CAS 141102-27-4)
- Structural Features : Methylenebis group attached to aromatic rings with octadecanamide (C₁₈) chains.
- Applications : Specialized in high-performance coatings or adhesives, leveraging aromatic rigidity for structural integrity .
Comparative Analysis Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Applications |
|---|---|---|---|---|---|
| Dodecanamide, N,N'-methylenebis- | 5136-45-8 | C₂₅H₅₀N₂O₂ | 410.68 | Methylene-linked C₁₂ amides | Lubricants, surfactants |
| N,N'-Ethylenebis(lauramide) | 7003-56-7 | C₂₆H₅₂N₂O₂ | 424.72 | Ethylene bridge | Plastics, coatings |
| n,n-DDA | - | C₁₆H₃₃NO₃ | 288.25 | Hydroxyethyl groups | Anti-static agents |
| N,N'-Methylenebisacrylamide | 110-26-9 | C₇H₁₀N₂O₂ | 154.17 | Acrylamide groups | Polymer cross-linker |
| Tallow-based methylenebisamide | - | Variable | >500 | Mixed C₁₆–C₁₈ chains | Cosmetics, industrial lubricants |
Key Research Findings
Reactivity and Functionality :
Thermal and Mechanical Properties :
- Dodecanamide derivatives are generally regarded as low-risk in non-polymerized forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
